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Compound of Interest

Compound Name: Luvadaxistat

Cat. No.: B608702

For researchers, scientists, and drug development professionals investigating the therapeutic
potential of Luvadaxistat, interpreting clinical trial data, particularly from studies with failed
primary endpoints, is a critical exercise. This technical support center provides a
comprehensive analysis of key Luvadaxistat clinical trials, offering troubleshooting guidance
and frequently asked questions to inform future experimental design.

Luvadaxistat, a selective inhibitor of the D-amino acid oxidase (DAAO) enzyme, was
developed to potentiate N-methyl-D-aspartate (NMDA) receptor signaling by increasing
synaptic levels of D-serine, an NMDA receptor co-agonist. Despite a strong preclinical
rationale, Luvadaxistat has faced challenges in clinical development, with several Phase 2
trials failing to meet their primary endpoints. This resource delves into the available data from
these trials to provide actionable insights for the scientific community.

Quantitative Data Summary from Key Clinical Trials

The following tables summarize the primary and secondary endpoint data from three key
clinical trials of Luvadaxistat: the ERUDITE and INTERACT studies in schizophrenia-related
cognitive impairment and a Phase 2 trial in Friedreich's ataxia.

Table 1: ERUDITE Trial (NCT05182476) - Cognitive Impairment in Schizophrenia
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Endpoint Measure Result p-value Notes

The study
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Neurocrine
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reported that the
trial failed to
replicate the
cognitive
endpoint data
from the

Improvement in ) ) INTERACT

Primary Cognitive Falled -to Meet Not _PUb“CIy study. This was
Endpoint Available

Impairment attributed to
significant
variability in
cognitive
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the enrolled

subjects.[1]

Table 2: INTERACT Trial (NCT03382639) - Negative Symptoms and Cognitive Impairment in
Schizophrenia
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Table 3: Phase 2 Trial (NCT03214588) - Friedreich's Ataxia
. Luvadaxistat Luvadaxistat
Endpoint Measure Placebo
75 mg BID 300 mg BID
Change from
Baseline in the
Inverse of the
Primary Time to -0.00031 -0.00059 0.00029
Complete the 9-
Hole Peg Test (9-
HPT-1)
Least Squares
Mean Difference -0.00054 -0.00069
vs. Placebo (0.000746) (0.000616)

(Standard Error)

Experimental Protocols and Methodologies

A critical aspect of interpreting clinical trial outcomes is a thorough understanding of the

experimental design. Below are summaries of the methodologies for the key Luvadaxistat

trials.
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ERUDITE Trial (NCT05182476) Protocol Summary

o Study Design: A Phase 2, randomized, double-blind, parallel, placebo-controlled study with a
6- or 12-month open-label extension.[3][4]

o Population: Adults aged 18 to 50 years with a diagnosis of schizophrenia for at least one
year, on a stable regimen of psychotropic medications, and exhibiting stable symptomatology
for at least three months.[4][5]

 Intervention: Oral Luvadaxistat administered once daily as an adjunctive treatment.

o Primary Outcome Measures: To evaluate the efficacy of Luvadaxistat compared with
placebo on improving cognitive performance in participants with schizophrenia.[3]

INTERACT Trial (NCT03382639) Protocol Summary

o Study Design: A Phase 2, 12-week, randomized, double-blind, placebo-controlled, parallel-
group study.[6]

o Population: Adults aged 18 to 60 years with a diagnosis of schizophrenia for at least one
year and receiving primary background antipsychotic therapy.[7]

 Intervention: Luvadaxistat at doses of 50 mg, 125 mg, or 500 mg once daily, or placebo.[7]

e Primary Outcome Measures: Change from baseline in the Positive and Negative Syndrome
Scale Negative Symptom Factor Score (PANSS NSFS).[2][7]

e Secondary Outcome Measures: Change from baseline in the Brief Assessment of Cognition
in Schizophrenia (BACS) score and the Schizophrenia Cognition Rating Scale (SCoRS)
score.[2]

Friedreich's Ataxia Phase 2 Trial (NCT03214588)
Protocol Summary

o Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-arm study.

[8]

o Population: Adults with Friedreich's Ataxia.
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« Intervention: Luvadaxistat at doses of 75 mg twice daily (BID) or 300 mg BID, or placebo,
for 12 weeks.[8]

e Primary Outcome Measures: Change from baseline at week 12 on the inverse of the time to
complete the nine-hole peg test (9-HPT—1), a measure of upper extremity function and
manual dexterity.[8][9]

Visualizing the Scientific Rationale and
Experimental Workflow

To further aid in the interpretation of the Luvadaxistat clinical trial data, the following diagrams
visualize the targeted signaling pathway and a generalized experimental workflow for the
schizophrenia trials.

Click to download full resolution via product page

Caption: Luvadaxistat's mechanism of action targeting the NMDA receptor pathway.
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Caption: Generalized experimental workflow for Luvadaxistat schizophrenia trials.

Troubleshooting Guides and FAQs

This section addresses specific issues researchers might encounter when designing
experiments based on the Luvadaxistat clinical trial data.
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Frequently Asked Questions (FAQS)

Q1: Why did the ERUDITE trial fail to replicate the positive cognitive signals seen in the
INTERACT trial?

Al: The sponsor, Neurocrine Biosciences, cited two primary reasons for the failure of the
ERUDITE trial to meet its primary endpoint:

» High Variability in Cognitive Measures: Significant variability in the cognitive assessments
across the study population may have masked a potential treatment effect.[1]

o Potential Imbalance in Baseline Characteristics: Differences in the baseline characteristics of
subjects enrolled across the treatment and placebo arms could have confounded the results.

Q2: What could explain the inverted U-shaped dose-response curve observed in the
INTERACT trial, where the 50mg dose showed a cognitive signal but higher doses did not?

A2: While the exact reasons are not definitively established, several pharmacological principles
could explain an inverted U-shaped dose-response curve:

o Receptor Desensitization or Downregulation: Higher concentrations of D-serine resulting
from greater DAAO inhibition at higher Luvadaxistat doses might lead to desensitization or
downregulation of NMDA receptors, diminishing the therapeutic effect.

o Off-Target Effects: At higher concentrations, Luvadaxistat or its metabolites could have off-
target effects that interfere with the desired pro-cognitive effects.

o Homeostatic Mechanisms: The brain has complex homeostatic mechanisms. Excessive
potentiation of NMDA receptor signaling might trigger compensatory changes that counteract
the drug's effect.

Q3: Were there any patient subgroups that appeared to respond better to Luvadaxistat?

A3: The publicly available data does not include subgroup analyses. Future research could
involve retrospective analysis of the trial data to identify potential biomarkers or patient
characteristics that correlate with a response to Luvadaxistat, which could inform the design of
future trials for similar mechanisms of action.
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Troubleshooting Guide for Future Experiments

Issue 1: High variance in cognitive endpoint data.

o Potential Cause: Heterogeneity of the patient population in terms of baseline cognitive
function, severity of negative symptoms, and concomitant medications. The
inclusion/exclusion criteria of the ERUDITE and INTERACT trials provide a starting point for
refining patient selection. For instance, both trials required a stable regimen of psychotropic
medications, but the impact of different classes of antipsychotics was not specifically
analyzed in the publicly available data.[4][7]

e Troubleshooting Steps:

o Stricter Patient Stratification: Implement more stringent inclusion/exclusion criteria to
create a more homogenous study population. This could include stratifying patients based
on baseline cognitive scores or specific symptom clusters.

o Utilize Biomarkers: Incorporate biomarkers of NMDA receptor function or glutamatergic
tone to enrich the study population for patients more likely to respond to a DAAO inhibitor.

o Standardize Concomitant Medications: If ethically and practically feasible, standardize the
type and dose of background antipsychotic medication to reduce variability.

Issue 2: Lack of efficacy at higher doses.

» Potential Cause: As discussed in the FAQs, this could be due to receptor desensitization, off-
target effects, or homeostatic adaptations.

e Troubleshooting Steps:

o Comprehensive Dose-Ranging Studies: Conduct thorough preclinical and early-phase
clinical studies to fully characterize the dose-response relationship and identify the optimal
therapeutic window.

o Pharmacodynamic Biomarkers: Utilize pharmacodynamic biomarkers, such as measuring
D-serine levels in the cerebrospinal fluid, to correlate drug exposure with target
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engagement and clinical response. This can help determine if higher doses are achieving
the desired biological effect without triggering counter-regulatory mechanisms.

o Investigate Off-Target Binding: In preclinical studies, perform comprehensive screening to
identify potential off-target interactions of the compound at higher concentrations.

Issue 3: Discrepancy between preclinical efficacy and clinical trial outcomes.

o Potential Cause: The animal models used in preclinical studies may not fully recapitulate the
complex pathophysiology of cognitive impairment in schizophrenia.

e Troubleshooting Steps:

o Refine Animal Models: Continuously evaluate and refine animal models to better reflect
the specific aspects of cognitive dysfunction being targeted. This may involve using
multiple models that address different facets of the disease.

o Translational Biomarkers: Identify and validate translational biomarkers that can be
measured in both preclinical models and human subjects to bridge the gap between
animal and clinical studies.

o Consider Human-Specific Factors: Acknowledge that factors such as metabolism, drug-
drug interactions, and the complex genetic and environmental landscape of human
disease can significantly impact clinical outcomes in ways that are not always predicted by
preclinical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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